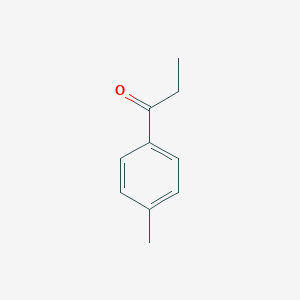

4'-Methylpropiophenone

Description

Propriétés

IUPAC Name |

1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATYHUUYADUHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201535 | |

| Record name | p-Methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-93-9 | |

| Record name | 4′-Methylpropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8490C17WAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Methylpropiophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

4'-Methylpropiophenone, also known as p-methylpropiophenone or ethyl p-tolyl ketone, is an aromatic ketone.[1][2][3] Its structure features a propiophenone core with a methyl group substituted at the para position (position 4) of the phenyl ring. This substitution pattern is crucial to its chemical reactivity and physical properties.

The Chemical Abstracts Service (CAS) has assigned the number 5337-93-9 to this compound, which serves as its unique identifier in chemical databases and literature.[1][2][3][4][5][6][7][8]

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source(s) |

| CAS Number | 5337-93-9 | [1][2][4][5][6][7] |

| Molecular Formula | C₁₀H₁₂O | [2][3][4][5][7][8] |

| Molecular Weight | 148.20 g/mol | [2][4][9] |

| Synonyms | p-Methylpropiophenone, 1-(4-Methylphenyl)propan-1-one, Ethyl p-tolyl ketone | [1][2][3] |

Physicochemical Properties: A Detailed Overview

This compound is typically a colorless to pale yellow liquid with a characteristic sweet, aromatic odor.[1][10] Its physical state and properties make it suitable for a variety of reaction conditions.

Table 2: Key Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Ambient | [1][4][10] |

| Melting Point | 7.2 °C | - | [4][5] |

| Boiling Point | 238-239 °C | at 1 atm | [4][11][12] |

| Density | 0.993 g/mL | at 25 °C | [4][11] |

| Refractive Index | 1.528 | at 20 °C | [4][11] |

| Flash Point | 102 - 109 °C | Closed cup | [10][11][12] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, chloroform, and hexane. | - | [1][5][10][13] |

The presence of the polar carbonyl group and the nonpolar tolyl group gives this compound a balanced polarity, allowing for its miscibility with a range of organic solvents.[13] This solubility profile is a key factor in its utility as a versatile reactant and intermediate in organic synthesis.

Synthesis of this compound: The Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[6][10] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.

The reaction involves treating toluene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][10][14] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring. The para-position of toluene is preferentially acylated due to the directing effect of the methyl group, leading to this compound as the major product.[10]

Sources

- 1. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. This compound [webbook.nist.gov]

- 9. p-Methylpropiophenone | C10H12O | CID 21429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 11. 4′-メチルプロピオフェノン 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

- 14. scribd.com [scribd.com]

The Analytical Scientist's Guide to 4'-Methylpropiophenone: A Comprehensive Structural and Characterization Whitepaper

Foreword: Beyond the Datasheet – An In-Depth Perspective

For the seasoned researcher, scientist, and drug development professional, the name 4'-Methylpropiophenone (4-MPP) likely evokes a sense of foundational importance. It is a key building block, a versatile intermediate, and a molecule of significant interest in various synthetic pathways, particularly in the pharmaceutical and fragrance industries.[1] This guide, however, aims to transcend the superficial listings of a typical datasheet. We will delve into the core of this compound's structural analysis and characterization, providing not just the "what," but the critical "why" and "how" that underpins a robust scientific understanding. This document is crafted from the perspective of field-proven expertise, emphasizing the causality behind experimental choices and fostering a self-validating system of protocols.

Our exploration will be grounded in authoritative references, ensuring that every mechanistic claim and procedural standard is supported by verifiable sources. From the foundational principles of its synthesis to the nuanced interpretation of its spectral data, this whitepaper will serve as an in-depth technical resource for those who require a comprehensive and practical understanding of this pivotal molecule.

The Molecular Blueprint: Understanding this compound

This compound, systematically named 1-(4-methylphenyl)propan-1-one, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[2] Its structure, a propiophenone core with a methyl group at the para-position of the phenyl ring, is the very source of its utility and its unique analytical fingerprint.

Key Structural Features:

-

Aromatic Ring: The benzene ring provides a rigid scaffold and is the site of characteristic aromatic spectroscopic signals. The para-substituted methyl group influences the electron density of the ring, which in turn affects its reactivity and spectral properties.

-

Propiophenone Moiety: The ethyl ketone group is a primary site of reactivity and gives rise to distinct signals in various spectroscopic analyses. The carbonyl group (C=O) is a strong chromophore and will be a key feature in infrared spectroscopy.

-

Methyl Group: The para-methyl group is an electron-donating group, which can influence the regioselectivity of further chemical modifications on the aromatic ring.

The strategic placement of these functional groups dictates the molecule's physical properties, such as its boiling point of 238-239 °C and its solubility in organic solvents.[3]

Synthesis Pathway: The Elegance of the Friedel-Crafts Acylation

The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of toluene with propionyl chloride or propionic anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, and its application here provides a clear illustration of its mechanism and utility.

The Mechanism of Action: A Step-by-Step Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Sources

Spectroscopic data of 4'-Methylpropiophenone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Methylpropiophenone

Introduction

This compound (CAS 5337-93-9), an aromatic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and organic molecules.[1] Structurally, it is a derivative of propiophenone with a methyl group at the para-position (C4) of the phenyl ring.[2] Accurate structural elucidation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a senior application scientist, this document synthesizes foundational principles with practical, field-proven insights to offer a self-validating framework for its analysis.

Molecular Structure and Analytical Framework

The unequivocal identification of this compound relies on the synergistic interpretation of data from different spectroscopic methods. Each technique probes distinct molecular features, and together, they provide a comprehensive structural fingerprint. The molecular structure, with atoms systematically labeled for spectroscopic assignment, is presented below.

Sources

An In-Depth Technical Guide to the Friedel-Crafts Acylation for 4'-Methylpropiophenone Synthesis

This guide provides a comprehensive technical overview of the Friedel-Crafts acylation for the synthesis of 4'-Methylpropiophenone, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The content herein is structured to deliver not only procedural steps but also the underlying chemical principles and practical insights essential for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound and the Friedel-Crafts Acylation

This compound (also known as p-methylpropiophenone) is a valuable aromatic ketone characterized by a propiophenone structure with a methyl group at the para position of the phenyl ring.[3] Its molecular formula is C₁₀H₁₂O, and its molecular weight is 148.20 g/mol .[4][5] This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector where it is a precursor for various active pharmaceutical ingredients (APIs).[1]

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic ring, in this case, toluene, with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[6][7] The reaction's robustness, high regioselectivity, and efficiency make it a preferred synthetic route.[2][8]

The Core of the Reaction: Mechanism and Causality

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[9][10] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex.[9] This complex then dissociates to form a resonance-stabilized acylium ion, which is a potent electrophile.[6][7]

Key Insight: The formation of the acylium ion is the rate-determining step of the reaction. The strength of the Lewis acid and the nature of the acylating agent directly influence the rate of this step. While AlCl₃ is highly effective, other Lewis acids like FeCl₃ can also be employed.[9]

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

Regioselectivity: The Directing Influence of the Methyl Group

The methyl group (-CH₃) on the toluene ring is an activating and ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects.[8] However, the acylation of toluene overwhelmingly yields the para-substituted product, this compound.[2] This high regioselectivity is primarily attributed to steric hindrance; the bulky acyl group experiences significant steric clash with the methyl group at the ortho position, making the para position the favored site of attack.[8]

Re-aromatization and Catalyst Regeneration

In the final step, a weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the newly attached acyl group.[6] This deprotonation restores the aromaticity of the ring, yielding the final product, this compound. The process also regenerates the aluminum chloride catalyst, although in practice, a stoichiometric amount of the catalyst is often required because the product ketone can form a complex with the Lewis acid.[10][11]

Visualizing the Process

Reaction Mechanism Diagram

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis.

Field-Proven Experimental Protocol

This protocol details a robust method for the synthesis of this compound. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.[12]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Toluene | 0.025 mol | Aromatic Substrate |

| Propionyl Chloride | 0.0275 mol | Acylating Agent |

| Anhydrous Aluminum Chloride | 0.0275 mol | Lewis Acid Catalyst |

| Dichloromethane (anhydrous) | ~23 mL | Solvent |

| Concentrated HCl | 10 mL | Quenching Agent |

| Ice | 25 g | Quenching & Cooling |

| Saturated Sodium Bicarbonate | 15 mL | Neutralization |

| Brine | 15 mL | Washing |

| Anhydrous Sodium Sulfate | As needed | Drying Agent |

| Round-bottom flask, addition funnel, condenser | Standard | Reaction Apparatus |

| Magnetic stirrer, ice bath | Standard | Agitation & Temp. Control |

| Separatory funnel, rotary evaporator | Standard | Work-up & Purification |

Step-by-Step Methodology

-

Reaction Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser under a nitrogen atmosphere.[13]

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (0.0275 mol) followed by 8 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.[13]

-

Acylating Agent Addition: In the addition funnel, prepare a solution of propionyl chloride (0.0275 mol) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 10 minutes, maintaining the temperature below 10°C.[14] The mixture should become homogeneous and turn bright yellow.[13]

-

Toluene Addition: Once the acylium ion is formed, add a solution of toluene (0.025 mol) in 5 mL of anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling. The solution will likely turn an amber color.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 minutes.[13]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 25 g of crushed ice and 10 mL of concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.[13][15]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an additional 10 mL of dichloromethane.[13]

-

Washing: Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 15 mL of brine.[13][14]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[12][13]

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.[2][16]

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful control of key parameters and in-process checks.

-

Moisture Control: The use of anhydrous reagents and a dry, inert atmosphere is paramount. Aluminum chloride reacts violently with water, which would deactivate the catalyst and significantly reduce the yield.[12][17]

-

Temperature Control: The initial addition of reagents is performed at low temperatures (0-5°C) to manage the exothermic nature of the reaction and prevent side reactions.[13][14]

-

Stoichiometry: A slight excess of the acylating agent and Lewis acid is often used to ensure complete conversion of the limiting reactant, toluene.[12]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[12]

Potential Side Reactions and Limitations

While the Friedel-Crafts acylation is generally a reliable reaction, certain limitations and potential side reactions should be considered:

-

Deactivated Rings: Aromatic rings with strongly deactivating, electron-withdrawing groups are not suitable substrates for Friedel-Crafts acylation as they are not nucleophilic enough to attack the acylium ion.[6][7]

-

Aryl Amines: Aryl amines are incompatible as they react with the Lewis acid catalyst to form a highly unreactive complex.[18]

-

Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue because the acyl group is deactivating, making the product less reactive than the starting material.[11][19] However, under harsh conditions, it can occur.[7]

Safety Considerations

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts vigorously with water, releasing HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE).[17][19]

-

Propionyl Chloride: Propionyl chloride is corrosive and a lachrymator. It should also be handled in a well-ventilated fume hood.[15]

-

Dichloromethane: This solvent is a suspected carcinogen and should be handled with care, using appropriate PPE.[15][19]

-

Quenching: The quenching process is highly exothermic and releases HCl gas. It must be performed slowly and with efficient cooling and stirring in a fume hood.[14]

Conclusion

The Friedel-Crafts acylation of toluene with propionyl chloride is a highly effective and regioselective method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and adherence to safety protocols are essential for achieving high yields of the pure product. This guide provides the necessary technical details and practical insights to enable researchers and drug development professionals to successfully implement this important synthetic transformation.

References

- An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride - Benchchem. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).

- Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. (n.d.).

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.).

- This compound synthesis - ChemicalBook. (n.d.).

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- Friedel-Crafts Alkylation and Acylation Reactions ChemTalk. (n.d.).

- Friedel–Crafts reaction - Wikipedia. (n.d.).

- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).

- Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.).

- Atom Economical Synthesis of this compound by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5 - Scribd. (n.d.).

- Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride - Benchchem. (n.d.).

- Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystallization - Benchchem. (n.d.).

- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. (n.d.).

- This compound 90 , technical grade 5337-93-9 - Sigma-Aldrich. (n.d.).

- A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides | Journal of Chemical Education - ACS Publications. (2013, February 19).

- Synthesis routes of this compound - Benchchem. (n.d.).

- This compound: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling - ChemicalBook. (2024, September 24).

- Mastering the Synthesis of this compound: A Guide for Chemical Professionals. (2026, January 8).

- This compound - the NIST WebBook. (n.d.).

- p-Methylpropiophenone | C10H12O | CID 21429 - PubChem - NIH. (n.d.).

- This compound(5337-93-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Atom Economical Synthesis of this compound by Friedel-Crafts Acylation of Toluene With Propionic - Engineering Papers. (n.d.).

- [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18).

- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.).

- Preparation of 4-Methylpropiophenone | PDF | Water | Chemical Compounds - Scribd. (n.d.).

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29).

- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.).

- can anyone please tell me if toluene undergoes a friedel-crafts acylation? and if it does, is it any different from a friedel-crafts acylation with phenol? : r/chemhelp - Reddit. (2020, February 23).

- Synthesis of 2-Bromo-4'-methylpropiophenone - PrepChem.com. (n.d.).

Sources

- 1. This compound: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. p-Methylpropiophenone | C10H12O | CID 21429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. websites.umich.edu [websites.umich.edu]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. byjus.com [byjus.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Methylpropiophenone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-methylpropiophenone (CAS 5337-93-9), a key aromatic ketone intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core physicochemical properties, characteristic spectral data, primary synthesis methodologies, reactivity, and significant applications of this versatile compound.

Core Chemical Identity and Physicochemical Properties

4-Methylpropiophenone, also known as p-methylpropiophenone or 1-(4-methylphenyl)propan-1-one, is an organic compound characterized by a propiophenone structure with a methyl group at the para-position of the phenyl ring.[1][2] This substitution pattern is crucial to its reactivity and utility as a building block in organic synthesis.[1][3] At room temperature, it typically presents as a colorless to pale yellow liquid with a mild, sweet aromatic odor.[1][4]

The presence of a polar carbonyl group and a nonpolar benzene ring gives the molecule a balance of polarity, allowing for solubility in a range of organic solvents like ethanol, ether, chloroform, and hexane, while having limited solubility in water.[1][2][5] Its relatively high boiling point indicates good thermal stability under standard laboratory conditions.[5]

Table 1: Physicochemical Properties of 4-Methylpropiophenone

| Property | Value | Source(s) |

| CAS Number | 5337-93-9 | |

| Molecular Formula | C₁₀H₁₂O | [6] |

| Molecular Weight | 148.20 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | 7.2 °C | [3] |

| Boiling Point | 238-239 °C | [3] |

| Density | 0.993 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.528 | |

| Flash Point | 108 °C (226 °F) | [1][7] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1][5] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"];

C1 -- C2 [len=1]; C2 -- C3 [len=1]; C3 -- C4 [len=1]; C4 -- C5 [len=1]; C5 -- C6 [len=1]; C6 -- C1 [len=1];

// Double bonds in ring node [shape=none, label=""]; p1 [pos="-0.43,0.25!"]; p2 [pos="-0.43,-1!"]; p3 [pos="0.43,-1.75!"]; p4 [pos="0.87,-1!"]; p5 [pos="0.43,-0.25!"]; p6 [pos="-0.87,0!"];

// Substituents C_carbonyl [pos="0,2.5!", label="C"]; O_carbonyl [pos="-0.5,3.5!", label="O"]; C_ethyl [pos="1,3.25!", label="CH₂"]; C_methyl_ethyl [pos="2,4!", label="CH₃"]; C_methyl_ring [pos="0,-3.5!", label="CH₃"];

C1 -- C_carbonyl [len=1.5]; C_carbonyl -- O_carbonyl [style=double, len=1]; C_carbonyl -- C_ethyl [len=1.5]; C_ethyl -- C_methyl_ethyl [len=1.5]; C4 -- C_methyl_ring [len=1.5];

// Invisible nodes for ring double bonds node [style=invis, width=0, height=0]; i1 [pos="-0.435,0.25!"]; i2 [pos="0.435,-0.25!"]; i3 [pos="0.87,-1!"]; i4 [pos="0.435,-1.75!"]; i5 [pos="-0.435,-1.75!"]; i6 [pos="-0.87,0!"];

// Nodes Toluene [label="Toluene"]; PropionylChloride [label="Propionyl Chloride"]; AlCl3 [label="AlCl₃ (Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Acylium Ion Intermediate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="4-Methylpropiophenone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl (byproduct)"]; // Edges PropionylChloride -> Intermediate [label="+ AlCl₃"]; Toluene -> Product; Intermediate -> Product [label="Electrophilic Attack"]; Product -> HCl [style=invis]; // for layout AlCl3 -> Intermediate [style=invis];

Caption: Friedel-Crafts Acylation Workflow.

Key Reactivity Profile

The chemical behavior of 4-methylpropiophenone is governed by its ketone functional group and the activated aromatic ring.

-

Carbonyl Group Reactivity: The electrophilic carbonyl carbon is susceptible to nucleophilic addition reactions. [8]It can be reduced to the corresponding alcohol, 1-(4-methylphenyl)-1-propanol, using reducing agents like sodium borohydride. [8]* Alpha-Carbon Reactivity: The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for alkylation and condensation reactions. [9]* Aromatic Ring Reactivity: The methyl-substituted phenyl ring can undergo further electrophilic aromatic substitution reactions, although the deactivating effect of the carbonyl group influences the regioselectivity. [9]* Electrocarboxylation: 4-Methylpropiophenone is a known reagent in electrocarboxylation reactions, a method for introducing a carboxyl group into organic molecules. [9][10]

Applications in Research and Industry

4-Methylpropiophenone is a pivotal intermediate in several industrial sectors, most notably in pharmaceuticals and fine chemical manufacturing.

Pharmaceutical Synthesis

Its structure serves as a versatile scaffold for the synthesis of various active pharmaceutical ingredients (APIs). [3][10]* Muscle Relaxants: It is a key precursor in the synthesis of tolperisone, a centrally acting muscle relaxant. [1]* Other CNS Agents: It has been used in the synthesis of certain central nervous system drugs, including some antidepressants and anxiolytics.

-

Illicit Drug Synthesis: It is also a known precursor in the clandestine synthesis of controlled substances like 4-methylmethcathinone (mephedrone), which has led to regulatory scrutiny in many regions. [1]

Other Industrial Applications

-

Fragrance and Flavors: Due to its aromatic properties, it is used in the formulation of perfumes and flavorings. [2][3]* Polymer Chemistry: It can function as a photoinitiator in UV-curable coatings and adhesives. [3]* Organic Synthesis Research: In laboratory settings, it is a common starting material for developing new synthetic methodologies and exploring reaction mechanisms. [5]

Safety, Handling, and Storage

Proper handling and storage of 4-methylpropiophenone are essential to ensure laboratory and industrial safety.

Hazard Identification

The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [11]It may also cause an allergic skin reaction and is considered toxic to aquatic life. [11]

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors. [7]* Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [7][11]* Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [12]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Spills should be absorbed with an inert material and placed in a suitable disposal container. [7]

Caption: Key Safety and Handling Protocols.

References

- The Chemistry Behind 4-Methylpropiophenone: Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- What role does 4′-Methylpropiophenone play in organic synthesis? (2024, October 22). Knowledge.

- Safety Data Sheet this compound. (n.d.). Metasci.

- 4-Methylpropiophenone Properties, Reactions, and Applications. (n.d.). Safrole.

- This compound. (n.d.). NIST WebBook.

- SAFETY DATA SHEET - this compound. (2025, September 23). Thermo Fisher Scientific.

- The Pivotal Role of 4-Methylpropiophenone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- p-Methylpropiophenone. (n.d.). PubChem.

- This compound. (n.d.). NIST WebBook.

- This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- This compound. (n.d.). NIST WebBook.

- ANALYTICAL REPORT - this compound (C10H12O). (2019, March 20). Policija.

- This compound. (n.d.). NIST WebBook.

- Atom Economical Synthesis of this compound by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5. (n.d.). Scribd.

- This compound. (n.d.). NIST WebBook.

- This compound. (n.d.). NIST WebBook.

- [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18). YouTube.

- 4'-Methoxypropiophenone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. safrole.com [safrole.com]

- 2. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. This compound: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. bloomtechz.com [bloomtechz.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide on the Role of 4'-Methylpropiophenone as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Versatile Ketone

In the landscape of pharmaceutical synthesis, the efficiency, reliability, and elegance of a synthetic route often depend on the strategic selection of its starting materials and intermediates. 4'-Methylpropiophenone (CAS 5337-93-9), an aromatic ketone, stands out as a pivotal intermediate compound with significant industrial and research utility.[1] Characterized by a propiophenone structure with a methyl group at the para (C-4) position of the phenyl ring, this colorless to pale yellow liquid is a foundational building block for a range of Active Pharmaceutical Ingredients (APIs).[1][2] Its molecular structure offers a unique combination of stability and reactivity, making it an ideal precursor for constructing the more complex molecular architectures required in modern therapeutics.[3] This guide elucidates the synthesis of this compound, its critical role in the production of key pharmaceuticals, and the underlying chemical principles that govern its application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5337-93-9 | [4] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.2 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 238–239°C | [1] |

| Density | 0.993 - 1.004 g/mL at 25°C | [1][5] |

| Solubility | Miscible with organic solvents like ethanol and ether; slightly soluble in water. | [1][2] |

The Genesis of a Keystone Intermediate: Synthesis of this compound

The industrial-scale production of this compound is predominantly achieved through the classic Friedel-Crafts acylation reaction.[6] This electrophilic aromatic substitution method is favored for its efficiency and robust nature.[6]

Causality Behind the Method: The reaction's success hinges on the generation of a highly electrophilic acylium ion from an acylating agent, which then attacks the electron-rich toluene ring. Toluene is selected as the aromatic substrate due to the activating, ortho-para directing nature of its methyl group. The para-position is sterically less hindered than the ortho-positions, leading to this compound as the major product.[6]

The most common reagents are:

-

Aromatic Substrate: Toluene

-

Acylating Agent: Propionyl chloride or Propionic anhydride

-

Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃)[6]

The reaction mechanism involves the coordination of the Lewis acid to the acylating agent, which facilitates the formation of the acylium ion. This powerful electrophile is then attacked by the π-electron system of toluene, leading to a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation restores aromaticity and yields the final ketone product.[6] While effective, research continues into greener alternatives, such as using solid superacid catalysts to replace corrosive and difficult-to-handle liquid acids.[7]

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Core Pharmaceutical Applications: From Precursor to Product

This compound serves as a versatile precursor in the synthesis of several important APIs. Its value lies in the reactivity of the carbonyl group and the adjacent α-carbon, which allow for a variety of subsequent chemical transformations.

Synthesis of Tolperisone

A significant application is in the production of Tolperisone, a centrally acting muscle relaxant.[4][8] The synthesis typically involves a Mannich-type reaction.[9] In this process, this compound reacts with piperidine hydrochloride and a formaldehyde source (such as 1,3-dioxolane in the presence of acid) to form the final tolperisone structure.[9] The reliability of this API's synthesis is highly dependent on the purity of the starting this compound, as impurities can lead to unwanted side products.[10]

Precursor to Cathinone Derivatives and Other CNS Drugs

The structure of this compound makes it a key starting material for various central nervous system (CNS) drugs.[3] A common and critical first step in these syntheses is the α-bromination of the ketone.[11] This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, creating 2-bromo-4'-methylpropiophenone.[12] This brominated intermediate is a highly reactive electrophile, primed for subsequent nucleophilic substitution reactions.

For instance, the reaction of 2-bromo-4'-methylpropiophenone with various amines is a standard route to synthesize a class of compounds known as substituted cathinones.[11][13] While some of these, like mephedrone, are controlled substances, the underlying chemical transformation is fundamental and is applied to the synthesis of legitimate pharmaceuticals.[8][11] The general pathway involves the nucleophilic attack of an amine on the α-bromo carbon, displacing the bromide and forming a new carbon-nitrogen bond.[14]

The synthesis of the antidepressant Bupropion follows a similar logic, starting from the related m-chloropropiophenone.[15][16] The process involves α-bromination followed by nucleophilic substitution with t-butylamine.[16][17] This highlights a recurring synthetic strategy where a propiophenone skeleton is first halogenated at the alpha position to create a reactive site for introducing an amino group, a crucial step in building the final pharmacologically active molecule.

Experimental Protocol: α-Bromination of this compound

This protocol describes a representative procedure for the α-bromination of this compound, a key step in many pharmaceutical syntheses.[13][14]

Objective: To synthesize 2-bromo-1-(4-methylphenyl)propan-1-one.

Materials:

-

This compound (1 equivalent)

-

Elemental Bromine (Br₂) (1 equivalent)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)

Procedure:

-

Preparation: Dissolve this compound (e.g., 27 mmol, 4.0 g) in dichloromethane (e.g., 26 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.[14]

-

Bromine Addition: Prepare a solution of bromine (e.g., 27 mmol, 4.37 g) in dichloromethane (e.g., 26 mL) and place it in the addition funnel.[14]

-

Reaction: Slowly add the bromine solution dropwise to the stirred solution of this compound at room temperature. The disappearance of the red-brown bromine color indicates its consumption.

-

Completion: After the addition is complete, continue to stir the mixture for approximately 1 hour to ensure the reaction goes to completion.[14]

-

Work-up: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr, followed by a wash with sodium thiosulfate solution to remove excess bromine.

-

Isolation: Separate the organic layer. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to afford the crude product, 2-bromo-1-(4-methylphenyl)propan-1-one.[14]

Justification of Choices:

-

Solvent: Dichloromethane is a relatively inert solvent that dissolves the reactants well.

-

Stoichiometry: A 1:1 molar ratio is crucial to minimize the formation of di-brominated byproducts.[13]

-

Mechanism: The reaction proceeds via an acid-catalyzed enol formation, which then attacks the bromine molecule. The HBr generated in the reaction is the catalyst.[18]

Caption: General synthetic workflow from this compound to APIs.

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in pharmaceutical development. Its straightforward and efficient synthesis via Friedel-Crafts acylation provides a reliable source for this key intermediate.[6] The subsequent, well-understood transformations, particularly α-bromination followed by nucleophilic substitution, open a gateway to a diverse range of complex and valuable APIs, including muscle relaxants and CNS-active agents.[4][11] For researchers and drug development professionals, a thorough understanding of the chemistry and application of this compound is essential for innovating and optimizing the synthetic routes that lead to the medicines of tomorrow.

References

- The application of 4′-Methylpropiophenone in organic reactions - ChemicalBook. [URL: https://www.chemicalbook.com/article/the-application-of-4-methylpropiophenone-in-organic-reactions.htm]

- This compound: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling - ChemicalBook. [URL: https://www.chemicalbook.

- CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica. [URL: https://www.cymitquimica.com/cas/5337-93-9]

- This compound synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5337-93-9.htm]

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/4-methylpropiophenone]

- Mastering the Synthesis of this compound: A Guide for Chemical Professionals. [URL: https://www.chemical-professionals.com/articles/mastering-the-synthesis-of-4-methylpropiophenone-a-guide-for-chemical-professionals-1752081020260108.html]

- Synthesis routes of this compound - Benchchem. [URL: https://www.benchchem.com/synthesis/B145568]

- Understanding this compound: A Key Intermediate in Pharmaceutical Synthesis. [URL: https://www.news-medical.

- What Are The Common Uses Of 4′-Methylpropiophenone In Industry? - Knowledge. [URL: https://www.bloomtechz.com/news/what-are-the-common-uses-of-4-methylpropioph-58882333.html]

- High Purity this compound: Your Key Organic Synthesis Intermediate. [URL: https://www.chembk.

- This compound: Applications, synthesis and FTIR - ChemicalBook. [URL: https://www.chemicalbook.

- Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4805481/]

- High-Purity 4-Methylpropiophenone: Essential for Pharma & Organic Synthesis. [URL: https://www.atamankimya.com/high-purity-4-methylpropiophenone-essential-for-pharma-organic-synthesis_6306.html]

- Atom Economical Synthesis of this compound by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5 - Scribd. [URL: https://www.scribd.com/document/339454807/Atom-Economical-Synthesis-of-4-Methylpropiophenone-by-Friedel-Crafts-Acylation-of-Toluene-With-Propionic-Anhydride-Over-Solid-Me-So-Porous-Superacid-UD]

- This compound | 5337-93-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710729.htm]

- The Role of 4-Methylpropiophenone in Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-4-methylpropiophenone-in-pharmaceutical-synthesis-53535269.html]

- US7385060B2 - Method for producing salts of tolperisone - Google Patents. [URL: https://patents.google.

- Atom Economical Synthesis of this compound by Friedel-Crafts Acylation of Toluene With Propionic - Engineering Papers. [URL: https://engineering-papers.blogspot.

- [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. [URL: https://m.youtube.

- Optimizing reaction conditions for the synthesis of 2-Bromo-4'-methylpropiophenone - Benchchem. [URL: https://www.benchchem.com/uploads/Optimizing-reaction-conditions-for-the-synthesis-of-2-Bromo-4-methylpropiophenone.pdf]

- US9675598B2 - Compositions of tolperisone - Google Patents. [URL: https://patents.google.

- Bupropion synthesis question : r/OrganicChemistry - Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/141f23y/bupropion_synthesis_question/]

- US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents. [URL: https://patents.google.

- Synthesis of Bupropion (Wellbutrin)-Part I CHEM2050 - YouTube. [URL: https://www.youtube.

- A greener synthesis of the antidepressant bupropion hydrochloride - White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/200055/1/A%20Greener%20Synthesis%20of%20the%20Antidepressant%20Bupropion%20Hydrochloride.pdf]

- The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00234a]

- RAW CAS 5337-93-9 this compound API at ₹ 963/litre | C9H10O in Kolkata | ID. [URL: https://www.indiamart.com/proddetail/raw-cas-5337-93-9-4-methylpropiophenone-api-2854751021697.html]

- RAW CAS 5337-93-9 this compound API - IndiaMART. [URL: https://www.indiamart.com/proddetail/raw-cas-5337-93-9-4-methylpropiophenone-api-2855068306191.html]

- Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3673130/]

- 2-Bromo-4'-methylpropiophenone - Cayman Chemical. [URL: https://www.caymanchem.com/product/39486/2-bromo-4'-methylpropiophenone]

- α-Bromoketone synthesis by bromination - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10886548/]

Sources

- 1. This compound: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 2. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. scribd.com [scribd.com]

- 8. This compound | 5337-93-9 [chemicalbook.com]

- 9. US7385060B2 - Method for producing salts of tolperisone - Google Patents [patents.google.com]

- 10. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]

- 11. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 16. youtube.com [youtube.com]

- 17. reddit.com [reddit.com]

- 18. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Versatility of 4'-Methylpropiophenone in Fragrance Compound Development

Abstract

4'-Methylpropiophenone (4-MPP), a readily accessible aromatic ketone, serves as a pivotal precursor in the synthesis of a diverse array of fragrance compounds.[1][2][3] Its chemical structure, featuring a reactive carbonyl group and a substituted aromatic ring, offers multiple avenues for molecular elaboration, leading to compounds with desirable olfactory properties, from floral and fruity to animalic and woody notes.[2][4] This guide provides an in-depth exploration of the core synthetic transformations originating from 4-MPP, grounded in mechanistic principles and supported by detailed experimental protocols. We will dissect key reaction pathways, including Baeyer-Villiger oxidation, catalytic hydrogenation, Grignard reactions, and the Willgerodt-Kindler reaction, elucidating the causal relationships between reaction conditions and product outcomes. This document is intended for researchers and drug development professionals seeking to leverage this versatile building block in the creation of novel fragrance architectures.

Introduction: The Strategic Importance of this compound (4-MPP)

This compound, systematically known as 1-(4-methylphenyl)-1-propanone, is a colorless to pale yellow liquid with a characteristic aromatic odor.[5] While it finds application in pharmaceutical and agrochemical synthesis, its role as a precursor in the fragrance industry is of significant interest.[3][6][7] The molecule's value lies in its inherent reactivity at two primary sites: the electrophilic carbonyl carbon and the p-substituted toluene moiety.

Key Molecular Features:

-

Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack, reduction, and oxidation, allowing for conversion into alcohols, esters, and other derivatives.[5]

-

Aromatic Ring: The methyl-substituted phenyl group influences the molecule's overall aromatic character and can be a site for further electrophilic substitution if required, although transformations typically focus on the ketone.[5]

The standard industrial synthesis of 4-MPP is achieved via the Friedel-Crafts acylation of toluene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3][6] This efficient and scalable method ensures a reliable supply of the starting material for downstream applications.[6]

Caption: Synthesis of 4'-MPP via Friedel-Crafts Acylation.

Core Synthetic Transformations and Applications

The strategic transformation of 4-MPP can generate a spectrum of fragrance molecules. This section details the most impactful synthetic routes, providing both mechanistic rationale and actionable protocols.

Baeyer-Villiger Oxidation: Accessing Phenolic Esters

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group.[8][9] When applied to 4-MPP, this reaction yields p-tolyl acetate, a compound possessing a floral, slightly animalic, and medicinal scent profile, reminiscent of ylang-ylang.[10]

Mechanistic Rationale: The reaction is initiated by the protonation of the carbonyl oxygen by a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl, forming a tetrahedral intermediate known as the Criegee intermediate.[11] The rate-determining step involves the migratory insertion of one of the carbonyl substituents onto the adjacent peroxide oxygen.[8] The migratory aptitude is key to the regioselectivity of the reaction; groups that can better stabilize a positive charge migrate preferentially. For 4-MPP, the aryl group (p-tolyl) has a higher migratory aptitude than the ethyl group.[12]

Caption: Experimental workflow for Baeyer-Villiger oxidation.

Experimental Protocol: Synthesis of p-Tolyl Acetate

-

Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of ketone) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium bicarbonate (2.0 eq).

-

Rationale: DCM is a standard solvent for this reaction. Sodium bicarbonate acts as a buffer to neutralize the acidic byproduct (m-chlorobenzoic acid), preventing potential side reactions.

-

-

Reagent Addition: Add m-CPBA (77% max, 1.5 eq) portion-wise over 15 minutes.

-

Rationale: Portion-wise addition helps to control the exothermic nature of the reaction. An excess of the oxidizing agent ensures complete conversion of the starting material.

-

-

Reaction: Heat the mixture to reflux (approx. 40-45°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature. Quench by slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure p-tolyl acetate.[11]

Catalytic Hydrogenation: Generating Saturated Alcohols

Catalytic hydrogenation reduces the ketone functionality of 4-MPP to a secondary alcohol, 1-(p-tolyl)propan-1-ol. This alcohol possesses a mild, floral, and slightly woody scent, which can serve as a fragrance component itself or as an intermediate for esterification to produce other valuable fragrance esters.

Mechanistic Rationale: This heterogeneous catalysis involves the use of a metal catalyst, typically palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel.[13] The reaction occurs on the surface of the metal catalyst, where molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms. The ketone is also adsorbed onto the surface, and the hydrogen atoms are added stepwise across the C=O double bond in a syn-addition fashion.[14]

Experimental Protocol: Synthesis of 1-(p-tolyl)propan-1-ol

-

Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine this compound (1.0 eq), a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Rationale: Ethanol and ethyl acetate are common, relatively inert solvents for hydrogenation. Pd/C is a robust and efficient catalyst for ketone reduction.[13]

-

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-5 bar). Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

-

Rationale: Celite filtration is crucial for the complete removal of the fine, often pyrophoric, palladium catalyst.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often of high purity, but can be further purified by distillation or chromatography if necessary.

Grignard Reaction: Synthesis of Tertiary Alcohols

The Grignard reaction allows for the formation of a new carbon-carbon bond via the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon.[15] Reacting 4-MPP with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), produces a tertiary alcohol. These more complex alcohols can introduce fruity, floral, or herbaceous notes.

Mechanistic Rationale: The Grignard reagent acts as a potent carbon-based nucleophile.[15][16] The R-group attacks the carbonyl carbon of 4-MPP, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. A subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol.[17]

Experimental Protocol: Synthesis of 2-(p-tolyl)butan-2-ol

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Rationale: Grignard reagents are highly reactive towards protic solvents like water; therefore, anhydrous conditions are critical.

-

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Add a solution of methylmagnesium bromide (1.1-1.2 eq, typically 3.0 M in diethyl ether) dropwise via a syringe or an addition funnel.

-

Rationale: Dropwise addition at low temperature controls the exothermic reaction. A slight excess of the Grignard reagent ensures full conversion.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction back to 0°C and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Rationale: Saturated NH₄Cl is a mild acid that effectively protonates the alkoxide and neutralizes the Grignard reagent without causing potential acid-catalyzed side reactions (e.g., dehydration of the tertiary alcohol).

-

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purification: Purify the crude tertiary alcohol by flash chromatography or distillation.

Willgerodt-Kindler Reaction: Chain Isomerization and Functionalization

The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into terminal thioamides.[18][19] This is achieved by reacting the ketone with elemental sulfur and a secondary amine, such as morpholine.[20] The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide, effectively migrating the carbonyl functionality to the end of the alkyl chain. This opens a pathway to p-tolylpropanoic acid and its esters, which can possess fruity and honey-like notes.

Mechanistic Rationale: The reaction proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of complex rearrangements and redox processes occur, leading to the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, ultimately forming the stable thioamide.[18][20]

Experimental Protocol: Synthesis of 3-(p-tolyl)propanethioamide

-

Setup: Combine this compound (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq) in a round-bottom flask equipped with a reflux condenser.

-

Rationale: An excess of the amine and sulfur is typically used to drive the reaction to completion. Morpholine often serves as both the reactant and the solvent.

-

-

Reaction: Heat the mixture to reflux (approx. 130-140°C) for 4-8 hours. The reaction mixture will become dark and viscous.

-

Work-up: Cool the reaction mixture and pour it into a beaker of cold water or dilute HCl. The crude thioamide often precipitates as a solid.

-

Purification: Collect the solid by vacuum filtration, wash it thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield the pure thioamide.

Data Summary and Comparison

| Reaction | Starting Material | Key Reagents | Product | Typical Yield | Olfactory Profile of Product |

| Baeyer-Villiger Oxidation | This compound | m-CPBA, NaHCO₃ | p-Tolyl Acetate | 70-85% | Floral, animalic, ylang-ylang[10] |

| Catalytic Hydrogenation | This compound | H₂, Pd/C | 1-(p-tolyl)propan-1-ol | >90% | Mild, floral, woody |

| Grignard Reaction | This compound | CH₃MgBr, Et₂O | 2-(p-tolyl)butan-2-ol | 75-90% | Herbaceous, fruity, floral |

| Willgerodt-Kindler | This compound | Sulfur, Morpholine | 3-(p-tolyl)propanethioamide | 60-80% | Intermediate for acids/esters |

Conclusion

This compound stands out as a remarkably versatile and economically viable platform for the synthesis of fragrance compounds. The distinct reactivity of its carbonyl group enables a wide range of transformations, from oxidation and reduction to carbon-carbon bond formation and complex rearrangements. By carefully selecting the reaction pathway and controlling experimental conditions, chemists can access a rich palette of aromatic molecules with diverse and valuable olfactory characteristics. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to innovate within the field of fragrance chemistry, demonstrating how a simple precursor can be strategically elaborated into high-value, complex targets.

References

- Zhao, S-F., et al. (2011). Alkaloid induced asymmetric electrocarboxylation of 4-methylpropiophenone. Tetrahedron letters, 52(21), 2702-2705. [Source not directly providing a URL]

- Gaurang International. (n.d.). 4-methylpropiophenone powder Manufacturers Gujarat. Retrieved from Gaurang International website. [Source not directly providing a URL]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Industrial Impact of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Source not directly providing a URL]

- Chemical Professionals Guide. (2026, January 7). Mastering the Synthesis of this compound. Retrieved from a chemical industry guide. [Source not directly providing a URL]

- Li, Y., et al. (2021). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC - NIH.

- High Purity this compound. (n.d.). Your Key Organic Synthesis Intermediate. Retrieved from a chemical supplier website. [Source not directly providing a URL]

- Wikipedia. (n.d.). Baeyer–Villiger oxidation.

- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.

- NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples.

- Bloomtechz. (2024, October 22). What role does 4′-Methylpropiophenone play in organic synthesis?

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from a chemical supplier website. [Source not directly providing a URL]

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- Wikipedia. (n.d.). Willgerodt rearrangement.

- ScenTree. (n.d.). P-tolyl acetate (CAS N° 140-39-6).

- SynArchive. (n.d.). Willgerodt-Kindler Reaction.

- Master Organic Chemistry. (n.d.). Baeyer-Villiger Reaction.

- Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols.

- Google Patents. (n.d.). US3280147A - Process for preparing ketones.

- Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction.

- Bolm, C. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction. RSC Publishing.

- Gbaguidi, F. A., et al. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie. [Source not directly providing a URL]

- Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- Guan, Y. (2009, January 30). Willgerodt‐Kindler Reaction. MSU Chemistry.

- Shepler, B. (2018, October 25). Catalytic hydrogenation. YouTube.

- Yadav, G. D., & Krishnan, M. S. (n.d.). Atom Economical Synthesis of this compound by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5. Scribd.

- NIST. (n.d.). This compound. NIST WebBook.

Sources

- 1. This compound: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 2. 4-methylpropiophenone.com [4-methylpropiophenone.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 10. ScenTree - P-tolyl acetate (CAS N° 140-39-6) [scentree.co]

- 11. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. youtube.com [youtube.com]

- 15. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 16. leah4sci.com [leah4sci.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 19. synarchive.com [synarchive.com]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Reaction Mechanism of 4'-Methylpropiophenone Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4'-Methylpropiophenone

This compound (4-MPP), a substituted aromatic ketone, is a critical intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a propiophenone core with a methyl group at the para position, provides a versatile scaffold for further chemical modifications.[3][4] This guide offers a comprehensive exploration of the primary reaction mechanism for its synthesis, delves into alternative routes, and provides detailed experimental insights grounded in established chemical principles.

Part 1: The Core Mechanism - Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[3][4] This reaction is a classic example of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry.[5][6] The overall transformation involves the reaction of toluene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[3][7]

The "Why": Causality in Reagent Selection

-

Toluene (Methylbenzene): Toluene is selected as the aromatic substrate due to the activating nature of its methyl group. The methyl group is an electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile.[8] Furthermore, the methyl group is an ortho, para-director. However, due to steric hindrance, the acylation reaction predominantly occurs at the para position, leading to the desired this compound isomer.[9][10]

-

Propionyl Chloride/Propionic Anhydride: These serve as the source of the propionyl group. Acyl chlorides are generally more reactive than their corresponding anhydrides.[11]

-

Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): A strong Lewis acid is crucial for activating the acylating agent.[6][12] It coordinates with the halogen of the acyl chloride (or a carbonyl oxygen of the anhydride), making the carbonyl carbon significantly more electrophilic and capable of being attacked by the electron-rich toluene ring.[13][14] While aluminum chloride is common, other Lewis acids like iron(III) chloride (FeCl₃) can also be employed.[7][12]

Step-by-Step Mechanistic Breakdown

The Friedel-Crafts acylation proceeds through a well-defined, multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with propionyl chloride to form a highly electrophilic acylium ion. This resonance-stabilized cation is the key attacking species in the reaction.[12][13]

-

CH₃CH₂COCl + AlCl₃ → [CH₃CH₂C=O]⁺ + [AlCl₄]⁻

-

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electrons of the toluene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[15][16]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group.[5][12] This step regenerates the aromatic ring, yielding this compound and regenerating the Lewis acid catalyst, although the catalyst often forms a complex with the product ketone.[14]

Visualization of the Primary Reaction Mechanism

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

Part 2: Alternative Synthetic Pathways

While Friedel-Crafts acylation is the dominant method, other synthetic strategies can produce this compound, each with its own set of advantages and limitations.

| Synthetic Route | Reactants | Reagents/Catalysts | Key Features & Considerations |

| Grignard Reaction | 4-Methylbenzonitrile, Ethylmagnesium bromide | Grignard reagent, followed by acidic workup | Offers an alternative C-C bond formation strategy. Requires anhydrous conditions.[3] |

| Oxidation of 1-(4-methylphenyl)-1-propanol | 1-(4-methylphenyl)-1-propanol | Oxidizing agents (e.g., KMnO₄, CrO₃) | A secondary alcohol is oxidized to the corresponding ketone. The choice of oxidant is critical to avoid over-oxidation.[1] |

| Friedel-Crafts with Propionic Anhydride | Toluene, Propionic anhydride | Solid acid catalysts (e.g., zeolites, UDCaT-5) | A greener alternative to traditional Lewis acids, offering easier catalyst separation and reusability.[17] |

Part 3: Experimental Protocol - A Self-Validating System

The following protocol for the Friedel-Crafts acylation of toluene provides a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

Toluene (anhydrous)

-

Propionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride (1.1 - 1.3 equivalents) to the flask and suspend it in anhydrous dichloromethane.[10]

-

Cooling: Cool the suspension to 0-5 °C using an ice bath. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture from deactivating the catalyst.[10]

-

Reagent Addition: Dissolve propionyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.[10][18]

-

Addition of Toluene: After the initial addition, add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.[10]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours to ensure the reaction goes to completion.[10]

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[18] This step quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-